molecular formula C13H13ClN2O2 B8324452 5-amino-3-chloro-1-(4-methoxy-benzyl)-1H-pyridin-2-one

5-amino-3-chloro-1-(4-methoxy-benzyl)-1H-pyridin-2-one

Cat. No.: B8324452
M. Wt: 264.71 g/mol
InChI Key: HXRONAPSFIZHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-chloro-1-(4-methoxy-benzyl)-1H-pyridin-2-one is a useful research compound. Its molecular formula is C13H13ClN2O2 and its molecular weight is 264.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

5-amino-3-chloro-1-[(4-methoxyphenyl)methyl]pyridin-2-one

InChI

InChI=1S/C13H13ClN2O2/c1-18-11-4-2-9(3-5-11)7-16-8-10(15)6-12(14)13(16)17/h2-6,8H,7,15H2,1H3

InChI Key

HXRONAPSFIZHDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C=C(C2=O)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A saturated aqueous solution of NH4Cl (99 mL) was added to a solution of 3-chloro-1-(4-methoxy-benzyl)-5-nitro-1H-pyridin-2-one (Step O5) (6.8 g, 23.0 mmol) in EtOH (300 mL). After stirring for 15 min, iron powder (6.4 g, 115 mmol) was added and the resulting mixture was heated to reflux, stirred for 1 h, cooled to rt and concentrated. The residue was diluted with EtOH and the mixture was filtered through a pad of celite. The filtrate was concentrated. The residue was purified by silica gel column chromatography (CH2Cl2/MeOH, 100:0→96.5:3.5). ESI-MS: tR=0.61 min, [M+H]+ 265/267 (LC-MS 1); Rf=0.53 (9:1 CH2Cl2/MeOH).
Name
Quantity
99 mL
Type
reactant
Reaction Step One
Name
3-chloro-1-(4-methoxy-benzyl)-5-nitro-1H-pyridin-2-one
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
6.4 g
Type
catalyst
Reaction Step Two

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